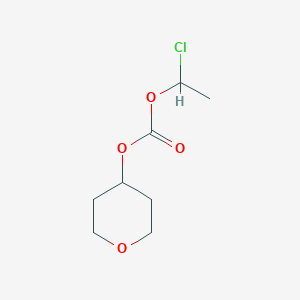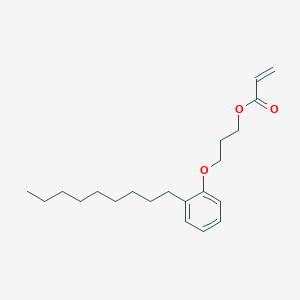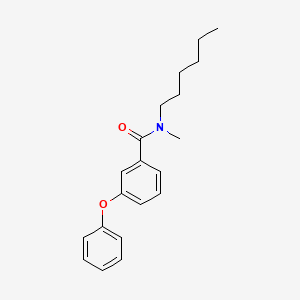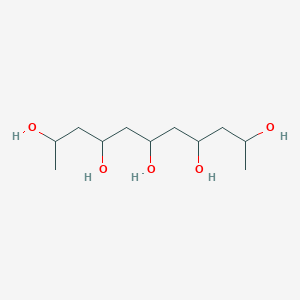
Undecane-2,4,6,8,10-pentol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undecane-2,4,6,8,10-pentol is a polyhydroxy compound with the molecular formula C11H24O5 It is characterized by the presence of five hydroxyl groups (-OH) attached to an undecane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of undecane-2,4,6,8,10-pentol typically involves multi-step organic reactions. One common method is the hydroxylation of undecane derivatives under controlled conditions. The reaction often requires the use of strong oxidizing agents and catalysts to achieve selective hydroxylation at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
Undecane-2,4,6,8,10-pentol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .
科学的研究の応用
Undecane-2,4,6,8,10-pentol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s polyhydroxy nature makes it useful in studying carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of undecane-2,4,6,8,10-pentol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular processes and metabolic pathways .
類似化合物との比較
Similar Compounds
1,5-Dioxaspiro[5.5]undecane-2,4-dione: This compound has a similar undecane backbone but with different functional groups.
3,9-Disubstituted-spiro[5.5]undecane derivatives: These compounds have similar structural features but differ in their substituents
Uniqueness
Undecane-2,4,6,8,10-pentol is unique due to its five hydroxyl groups, which provide multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
138452-63-8 |
|---|---|
分子式 |
C11H24O5 |
分子量 |
236.31 g/mol |
IUPAC名 |
undecane-2,4,6,8,10-pentol |
InChI |
InChI=1S/C11H24O5/c1-7(12)3-9(14)5-11(16)6-10(15)4-8(2)13/h7-16H,3-6H2,1-2H3 |
InChIキー |
CXFLNXBOQOUAMD-UHFFFAOYSA-N |
正規SMILES |
CC(CC(CC(CC(CC(C)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


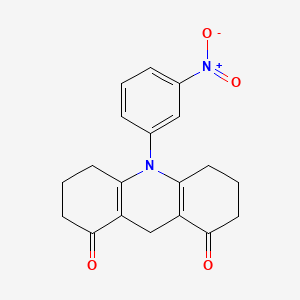
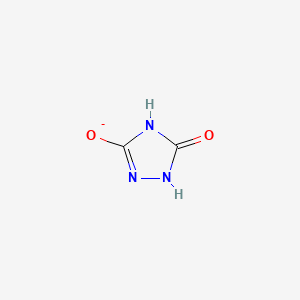
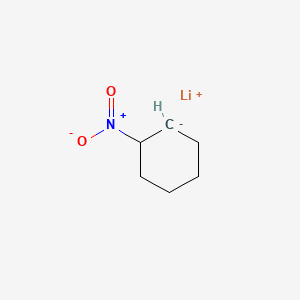
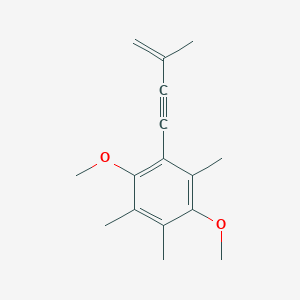
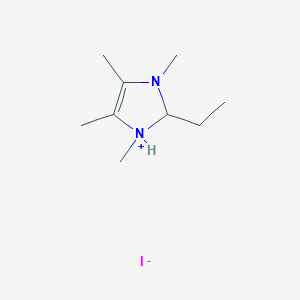
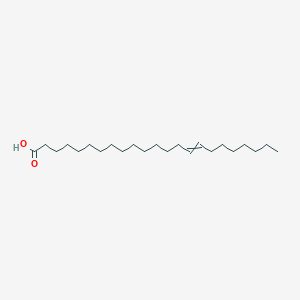
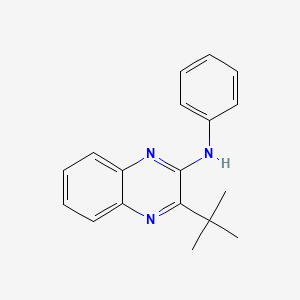
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
![2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B14268415.png)
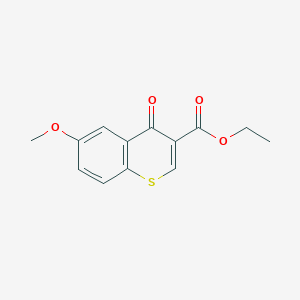
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
